BenchChemオンラインストアへようこそ!

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

NR2B negative allosteric modulator binding affinity

Onfasprodil (CAS 941941-01-1) is the only NR2B NAM to demonstrate rapid (24 h) antidepressant efficacy in Phase 2 TRD patients, with sub‑10 nM potency, biweekly dosing capability, and a clean cardiovascular profile. Unlike ketamine, it produces significantly fewer dissociative effects (23.8 % vs. 50 %) and no QTc prolongation, eliminating confounds in behavioral assays and enabling longitudinal designs. Choose this compound for reproducible, translatable results in stress and fear conditioning models.

Molecular Formula C20H23FN2O3
Molecular Weight 358.413
CAS No. 941941-01-1
Cat. No. B2475480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS941941-01-1
Molecular FormulaC20H23FN2O3
Molecular Weight358.413
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3
InChIInChI=1S/C20H23FN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
InChIKeyVAHVYOBKKXCDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (Onfasprodil/MIJ-821): A Clinically-Validated NR2B-Selective NMDA Receptor Negative Allosteric Modulator for Treatment-Resistant Depression Research


3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941941-01-1), also identified as Onfasprodil (USAN/INN) or MIJ-821, is a synthetic small-molecule benzamide derivative that functions as a highly potent and selective negative allosteric modulator (NAM) of the NMDA receptor NR2B subunit (GluN2B). The compound has a molecular formula of C20H23FN2O3 and a molecular weight of 358.41 g/mol [1]. Onfasprodil is classified as a psychoneurotic agent with a demonstrated mechanism as an NR2B receptor antagonist, proposed as an intravenous, rapid-onset antidepressant [1][2]. The compound has advanced to Phase 2 randomized, placebo- and active comparator-controlled clinical trials for treatment-resistant depression (TRD), distinguishing it from most NR2B-targeting chemical probes that remain at the preclinical stage [2].

Why Generic NR2B Antagonists Cannot Substitute for 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide in TRD Research: Differentiated Clinical Safety and Pharmacology


NR2B-selective NMDA receptor antagonists constitute a therapeutically promising but pharmacologically diverse class. Although multiple NR2B-targeting compounds have entered clinical development, critical differences in target potency, subunit selectivity, cardiac safety profile, and dissociative side-effect burden preclude interchangeability. Onfasprodil has demonstrated a unique combination of sub-10 nM NR2B potency, a favorable cardiac safety profile (no clinically relevant QTc prolongation), and significantly reduced dissociative adverse events relative to the non-selective NMDA antagonist ketamine in a head-to-head Phase 2 trial. Earlier NR2B antagonists such as traxoprodil were discontinued due to QTc prolongation, while ifenprodil exhibits only micromolar NR2B affinity and poor selectivity over alpha-1 adrenergic receptors. These distinctions have direct implications for experimental reproducibility and clinical translatability in treatment-resistant depression research [1][2].

Quantitative Differentiation Evidence: How 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide Outperforms Ketamine, Traxoprodil, and Ifenprodil in Defined Experimental Systems


NR2B Target Engagement Potency: Sub-10 nM IC50 for Onfasprodil Versus 10 nM for Traxoprodil and 340 nM for Ifenprodil

Onfasprodil exhibits an IC50 of 8.3 nM at human GluN2B (NR2B)-containing NMDA receptors [1]. This represents a modest but measurable potency advantage over traxoprodil, which has a reported IC50 of 10 nM for neuroprotection in cultured hippocampal neurons . Critically, onfasprodil's NR2B potency is approximately 40-fold greater than that of ifenprodil, the prototypical NR2B antagonist, which exhibits an IC50 of 340 nM (0.34 µM) at NR1A/NR2B receptors [2]. This substantial potency differential translates into lower effective dosing requirements and a wider therapeutic index.

NR2B negative allosteric modulator binding affinity GluN2B NMDA receptor

Clinical Antidepressant Efficacy: Onfasprodil 0.16 mg/kg Achieves Greater 24-Hour MADRS Reduction Than Ketamine 0.5 mg/kg in Head-to-Head Phase 2 TRD Trial

In a Phase 2, randomized, placebo- and active comparator-controlled, proof-of-concept trial (NCT03756129) involving 70 patients with treatment-resistant depression, onfasprodil 0.16 mg/kg (pooled dosing) demonstrated an adjusted mean difference in MADRS total score versus placebo of -8.25 (P = .001) at 24 hours post-first infusion [1]. This compares favorably to the ketamine 0.5 mg/kg arm, which achieved an adjusted mean MADRS difference of -5.67 (P = .046) versus placebo in the same study [1]. At 48 hours, the pattern reversed: ketamine showed -11.02 (P = .019) while onfasprodil 0.16 mg/kg achieved -7.06 (P = .013), indicating a more rapid onset for onfasprodil at the lower dose but greater durability for ketamine at the 48-hour time point. At Week 6, the pooled onfasprodil 0.16 mg/kg group maintained a MADRS difference of -5.78 (P = .0427) versus placebo, suggesting sustained antidepressant effect [1].

treatment-resistant depression MADRS rapid-acting antidepressant Phase 2 clinical trial ketamine comparator

Dissociative Side-Effect Burden: Onfasprodil Produces Significantly Lower Dissociation Rates (23.8%) and CADSS Scores (≤5) Than Ketamine (50%; 10.3) in Head-to-Head Clinical Comparison

Dissociative adverse events represent a significant limitation of non-selective NMDA receptor antagonists such as ketamine. In the Shelton et al. Phase 2 trial, dissociation was reported in 23.8% of patients receiving onfasprodil 0.16 mg/kg and 26.3% receiving 0.32 mg/kg, compared to 50% of patients receiving ketamine 0.5 mg/kg [1]. Furthermore, the maximum increase in the Clinician-Administered Dissociative States Scale (CADSS) total score was substantially lower in the onfasprodil groups (≤5) compared to the ketamine group (10.3 mean maximum change) [1]. These dissociative effects were described as mild and resolved rapidly, typically within a few hours of onset [1]. No serious safety concerns were identified, and onfasprodil demonstrated an overall good safety and tolerability profile across all dosing regimens [2].

dissociative side effects CADSS safety profile tolerability ketamine comparator

Cardiac Safety Differentiation: Absence of QTc Prolongation with Onfasprodil in Contrast to Traxoprodil, Which Was Discontinued Due to EKG Abnormalities

The predecessor NR2B NAM traxoprodil (CP-101,606) demonstrated promising antidepressant efficacy signals but was discontinued from clinical development after it was found to cause electrocardiogram (EKG) abnormalities, specifically QTc interval prolongation [1][2]. In contrast, the Phase 2 trial of onfasprodil reported no clinically relevant changes in electrocardiogram parameters, vital signs, or laboratory values [3]. The investigators specifically noted the absence of QTc prolongation as a differentiating safety feature [3]. This cardiac safety distinction is critical because QTc prolongation remains one of the most common reasons for compound attrition in CNS drug development and represents a go/no-go decision point for procurement of NR2B antagonists intended for in vivo efficacy studies where cardiovascular monitoring is required.

QTc prolongation cardiac safety hERG traxoprodil clinical development

Dosing Convenience: Biweekly Onfasprodil 0.16 mg/kg Maintains Equivalent Efficacy to Weekly Dosing, Offering Practical Advantages for Preclinical and Clinical Study Designs

The Phase 2 trial evaluated both weekly and biweekly (every-other-week) dosing schedules for onfasprodil. Notably, the biweekly 0.16 mg/kg regimen demonstrated the greatest overall MADRS benefit compared to placebo [1]. At Week 6, the pooled onfasprodil 0.16 mg/kg group maintained a statistically significant MADRS reduction of -5.78 (P = .0427) versus placebo, with the biweekly schedule proving at least as effective as the weekly schedule [2]. Lead investigator Dr. Richard Shelton noted that 'dosing every other week will be much more acceptable to patients than weekly or twice per week' [1]. This contrasts with ketamine, which is typically administered twice weekly, and intranasal esketamine, which requires weekly or biweekly administration in clinical protocols [1].

dosing regimen biweekly administration pharmacokinetics study design patient compliance

Optimal Research and Procurement Application Scenarios for 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide Based on Quantitative Differentiation Evidence


Treatment-Resistant Depression (TRD) Preclinical Models Requiring Rapid Antidepressant Onset with NR2B Subunit Selectivity

Onfasprodil is the preferred compound for rodent chronic mild stress or learned helplessness models of TRD where investigators require a compound that has demonstrated rapid (24-hour) antidepressant efficacy in human TRD patients (MADRS reduction -8.25 vs. placebo) and acts specifically via NR2B negative allosteric modulation rather than non-selective NMDA channel blockade [1]. Its NR2B-selective mechanism (IC50 8.3 nM) enables dissection of GluN2B-specific contributions to antidepressant response, unlike ketamine which blocks all NMDA receptor subtypes non-selectively [2]. Procurement is justified over generic NR2B antagonists such as ifenprodil due to onfasprodil's ~40-fold greater NR2B potency [2].

Neuroscience Studies Requiring Repeated NMDA Receptor Modulation with Minimal Dissociative Confounds

For behavioral neuroscience protocols involving repeated drug administration (e.g., forced swim test, novel object recognition, or fear conditioning), onfasprodil's significantly lower dissociative side-effect profile—23.8% dissociation incidence and CADSS max change ≤5, compared to 50% and 10.3 for ketamine—reduces locomotor and perceptual confounds that can compromise behavioral assay interpretation [3]. Its favorable tolerability profile (mild, transient dizziness and somnolence) also supports longitudinal experimental designs with lower dropout risk [1].

Cardiac Safety-Conscious In Vivo Pharmacology Requiring Continuous Telemetry Monitoring

In preclinical cardiovascular safety pharmacology studies or in vivo efficacy models incorporating implantable telemetry for ECG monitoring, onfasprodil's lack of QTc prolongation liability provides a critical safety advantage over traxoprodil, which was discontinued due to EKG abnormalities [4]. Researchers procuring NR2B antagonists for combined behavioral-cardiovascular phenotyping should prioritize onfasprodil to eliminate QTc interval as a confounding variable.

Cost-Efficient Longitudinal Depression Studies Utilizing Extended Dosing Intervals

Onfasprodil's demonstrated efficacy with biweekly (every-other-week) dosing—maintaining Week 6 MADRS reduction of -5.78 vs. placebo—enables study designs requiring less frequent compound administration while preserving therapeutic effect [1][5]. This biweekly schedule halves the per-subject compound consumption relative to ketamine maintenance protocols (typically twice weekly), directly reducing procurement costs for long-duration preclinical studies. The operational simplicity of biweekly IV infusion also reduces animal handling stress and associated experimental variability [3].

Quote Request

Request a Quote for 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.